molecular formula C13H14O B14515192 8-Methyl-2,2a,3,4-tetrahydroacenaphthylen-5(1H)-one CAS No. 62677-98-9

8-Methyl-2,2a,3,4-tetrahydroacenaphthylen-5(1H)-one

Cat. No.: B14515192
CAS No.: 62677-98-9
M. Wt: 186.25 g/mol
InChI Key: WFNLGYWMSJMVBD-UHFFFAOYSA-N
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Description

8-Methyl-2,2a,3,4-tetrahydroacenaphthylen-5(1H)-one is an organic compound that belongs to the class of acenaphthylene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-2,2a,3,4-tetrahydroacenaphthylen-5(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-2,2a,3,4-tetrahydroacenaphthylen-5(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 8-Methyl-2,2a,3,4-tetrahydroacenaphthylen-5(1H)-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Acenaphthene: A related compound with similar structural features but different functional groups.

    Naphthalene: Another polycyclic aromatic hydrocarbon with a simpler structure.

    Fluorene: A compound with a similar fused ring system but different substituents.

Uniqueness

8-Methyl-2,2a,3,4-tetrahydroacenaphthylen-5(1H)-one is unique due to its specific substitution pattern and the presence of the tetrahydroacenaphthylene core

Properties

CAS No.

62677-98-9

Molecular Formula

C13H14O

Molecular Weight

186.25 g/mol

IUPAC Name

8-methyl-2,3,3a,4-tetrahydro-1H-acenaphthylen-5-one

InChI

InChI=1S/C13H14O/c1-8-2-5-11-12(14)7-4-9-3-6-10(8)13(9)11/h2,5,9H,3-4,6-7H2,1H3

InChI Key

WFNLGYWMSJMVBD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCC3C2=C(C=C1)C(=O)CC3

Origin of Product

United States

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